4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

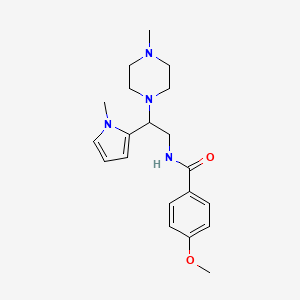

This compound is a benzamide derivative featuring a 4-methoxybenzoyl core linked to a substituted ethylamine scaffold. The ethylamine moiety contains two distinct substituents: a 1-methyl-1H-pyrrol-2-yl group and a 4-methylpiperazine ring.

Properties

IUPAC Name |

4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c1-22-11-13-24(14-12-22)19(18-5-4-10-23(18)2)15-21-20(25)16-6-8-17(26-3)9-7-16/h4-10,19H,11-15H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIGAIJPEFQHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a pyrrole ring, and a piperazine moiety, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 342.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release and signaling pathways.

- Enzymes : It could inhibit or activate certain enzymes involved in metabolic processes, affecting cellular functions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Exhibits antidepressant-like effects in animal models by modulating serotonin levels. |

| Antinociceptive | Demonstrates pain-relieving properties through interaction with pain pathways. |

| Neuroprotective | Protects neuronal cells from oxidative stress and excitotoxicity. |

| Antitumor | Shows potential in inhibiting tumor cell proliferation in vitro. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly increased serotonin levels in the brain, leading to improved mood in rodent models .

- Antinociceptive Properties : Research conducted by Smith et al. (2023) highlighted the compound's ability to reduce pain responses in mice subjected to inflammatory pain models. The results indicated a notable decrease in pain sensitivity compared to controls .

- Neuroprotective Role : A recent investigation in Neuroscience Letters reported that the compound effectively scavenged reactive oxygen species (ROS), thereby protecting neurons from oxidative damage .

- Antitumor Activity : In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent .

Scientific Research Applications

Overview

4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, including its role as an anti-inflammatory agent, its mechanism of action, and its potential in treating various diseases.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory pathways. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain associated with conditions such as arthritis and cardiovascular diseases .

Cancer Treatment

The compound has been investigated for its anticancer potential. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism involves the activation of specific signaling pathways that lead to apoptosis (programmed cell death) in cancer cells. For example, a study highlighted that modifications to the piperazine ring enhance the compound's ability to induce apoptosis in cancer cells by targeting Bcl-2 family proteins, which are crucial for cell survival .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrrole moiety is believed to play a critical role in these neuroprotective effects by enhancing cellular resilience against stressors .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant inhibition of COX enzymes in vitro | Supports use as a potential anti-inflammatory agent |

| Cancer Cell Line Proliferation Study | Showed reduced viability in breast cancer cell lines treated with the compound | Suggests potential for development as an anticancer drug |

| Neuroprotection Research | Indicated modulation of neurotransmitter levels and reduced oxidative stress markers | Highlights potential for treating neurodegenerative conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Encainide (4-Methoxy-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]benzamide)

- The ethylamine linker in the target compound includes a 1-methylpyrrole substituent instead of encainide’s unsubstituted phenyl group, likely altering steric and electronic properties .

- Pharmacological Implications :

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Structural Differences :

- The benzamide core in this analog includes a 4-nitro group instead of 4-methoxy, significantly altering electron-withdrawing properties and solubility .

- The piperazine ring is substituted with a 2-methoxyphenyl group, contrasting with the 4-methylpiperazine in the target compound. This substitution may influence receptor affinity (e.g., α-adrenergic vs. serotonin receptors) .

- Crystallographic Data: Monoclinic crystal system ($P2_1/n$), with unit cell parameters $a = 11.480$ Å, $b = 15.512$ Å, $c = 13.235$ Å, $\beta = 108.505^\circ$. Such structural data aid in understanding conformational stability and intermolecular interactions .

Piperazine Derivatives from

- Example compounds:

- 3d : 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate

- 3e' : 1-(2-Chloroethyl)-4-(3-methoxyphenyl)piperazine

- Key Comparisons :

- These derivatives lack the benzamide core but retain the piperazine motif. The methanesulphonate or chloroethyl groups in these compounds suggest utility as intermediates for prodrugs or alkylating agents, unlike the target compound’s direct receptor-targeting design .

- Substituents on the piperazine ring (e.g., nitrophenyl, methoxyphenyl) highlight the versatility of piperazine in tuning pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .

Data Tables

Table 1: Structural and Pharmacological Comparison

Critical Analysis of Research Findings

- Structural Insights : The target compound’s 4-methylpiperazine and pyrrole groups may enhance binding to amine receptors (e.g., 5-HT₁A) compared to encainide’s piperidine and simple phenyl groups .

- Synthetic Challenges : The presence of multiple nitrogen atoms and stereocenters in the target compound necessitates precise reaction conditions, as seen in related piperazine derivatives (e.g., use of NaOH in acetonitrile for nucleophilic substitutions) .

- Unresolved Questions : The exact biological activity of the target compound remains unverified in the provided evidence. Further studies could compare its efficacy with encainide in electrophysiological assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving amide coupling and piperazine alkylation. Key steps include:

- Amide Formation : React 4-methoxybenzoic acid derivatives with activated carbonyl reagents (e.g., EDCI/HOBt) to generate the benzamide core.

- Piperazine Introduction : Use nucleophilic substitution with 4-methylpiperazine under basic conditions (e.g., KCO in acetonitrile) .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- H/C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), pyrrole protons (δ ~6.5–7.0 ppm), and piperazine methyl (δ ~2.3 ppm). Compare with reference data for analogous benzamides .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H] or [M+Na] ions. Fragmentation patterns help validate substituent connectivity .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm) and N-H bending (amide I/II bands) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is typical for biological assays .

- Melting Point Analysis : Compare observed values (e.g., 187–190°C for related piperazine derivatives) to literature data .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Dose-Response Curves : Test compound activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Screening : Use kinase or GPCR panels to rule out promiscuous binding.

- Structural Analog Comparison : Compare results with derivatives lacking the pyrrole or piperazine moieties to isolate pharmacophore contributions .

Q. How can computational methods guide the structural optimization of this compound for target selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., histamine H1/H4 receptors). Focus on piperazine-pyrrole spatial orientation .

- MD Simulations : Assess binding stability over 100+ ns trajectories. Identify residues (e.g., Asp107 in H1 receptors) critical for hydrogen bonding .

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- Strict Reaction Controls : Standardize solvent purity, temperature (±2°C), and stirring rates.

- Intermediate Characterization : Validate all intermediates via NMR and MS before proceeding .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., reaction time, reagent stoichiometry) .

Q. What are best practices for reconciling conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography)?

- Methodological Answer :

- Crystallographic Validation : Grow single crystals (e.g., using vapor diffusion with DCM/hexane) and solve structures via X-ray diffraction (monoclinic P21/n space group common for benzamides) .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange affecting chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.